molecular formula C3H9ClN2O2 B12314993 2-amino-N-methoxyacetamide hydrochloride

2-amino-N-methoxyacetamide hydrochloride

Katalognummer: B12314993
Molekulargewicht: 140.57 g/mol
InChI-Schlüssel: OFRCZCFWQJPFNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-amino-N-methoxyacetamide hydrochloride involves specific reaction conditions and routes. One common method includes the reaction of methoxyacetamide with an amine source under controlled conditions to yield the desired product. Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Analyse Chemischer Reaktionen

2-amino-N-methoxyacetamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions.

Wissenschaftliche Forschungsanwendungen

2-amino-N-methoxyacetamide hydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-amino-N-methoxyacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Eigenschaften

Molekularformel

C3H9ClN2O2

Molekulargewicht

140.57 g/mol

IUPAC-Name

2-amino-N-methoxyacetamide;hydrochloride

InChI

InChI=1S/C3H8N2O2.ClH/c1-7-5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H

InChI-Schlüssel

OFRCZCFWQJPFNZ-UHFFFAOYSA-N

Kanonische SMILES

CONC(=O)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.